1,4-Dimethyl-2-(3-methylbenzyl)benzene
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Overview
Description
1,4-Dimethyl-2-(3-methylbenzyl)benzene is an organic compound with the molecular formula C16H18 It is a derivative of benzene, characterized by the presence of two methyl groups and a 3-methylbenzyl group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-Dimethyl-2-(3-methylbenzyl)benzene can be synthesized through a multi-step process involving Friedel-Crafts alkylation. The general steps include:
Friedel-Crafts Alkylation: Benzene is alkylated with 3-methylbenzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) to form 1-(3-methylbenzyl)benzene.
Methylation: The resulting product is then methylated using methyl iodide (CH3I) and a strong base like potassium tert-butoxide (KOtBu) to introduce the two methyl groups at the 1 and 4 positions of the benzene ring.
Industrial Production Methods
Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced separation techniques.
Chemical Reactions Analysis
Types of Reactions
1,4-Dimethyl-2-(3-methylbenzyl)benzene undergoes various chemical reactions, including:
Oxidation: The methyl groups can be oxidized to form carboxylic acids using strong oxidizing agents like potassium permanganate (KMnO4).
Reduction: The compound can be reduced using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) to form the corresponding alkane.
Substitution: Electrophilic aromatic substitution reactions can occur, where the hydrogen atoms on the benzene ring are replaced by other substituents such as halogens (chlorine, bromine) using reagents like chlorine gas (Cl2) or bromine (Br2) in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous solution.
Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.
Substitution: Chlorine gas (Cl2) or bromine (Br2) with a Lewis acid catalyst like iron(III) chloride (FeCl3).
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alkanes.
Substitution: Formation of halogenated benzene derivatives.
Scientific Research Applications
1,4-Dimethyl-2-(3-methylbenzyl)benzene has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 1,4-Dimethyl-2-(3-methylbenzyl)benzene involves its interaction with various molecular targets and pathways. The compound can act as an electrophile in electrophilic aromatic substitution reactions, where it forms a sigma complex with nucleophiles. The presence of electron-donating methyl groups enhances its reactivity towards electrophiles, facilitating various chemical transformations.
Comparison with Similar Compounds
Similar Compounds
- 1,4-Dimethyl-2-(4-methylbenzyl)benzene
- 1,4-Dimethyl-2-(2-methylbenzyl)benzene
- 1,3-Dimethyl-2-(3-methylbenzyl)benzene
Uniqueness
1,4-Dimethyl-2-(3-methylbenzyl)benzene is unique due to the specific positioning of its methyl and benzyl groups, which influence its chemical reactivity and physical properties. The compound’s structure allows for selective functionalization and derivatization, making it valuable in synthetic organic chemistry.
Properties
CAS No. |
61819-81-6 |
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Molecular Formula |
C16H18 |
Molecular Weight |
210.31 g/mol |
IUPAC Name |
1,4-dimethyl-2-[(3-methylphenyl)methyl]benzene |
InChI |
InChI=1S/C16H18/c1-12-5-4-6-15(9-12)11-16-10-13(2)7-8-14(16)3/h4-10H,11H2,1-3H3 |
InChI Key |
YTJPRANBPZEJJR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)CC2=C(C=CC(=C2)C)C |
Origin of Product |
United States |
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